Tetrachlorophthalonitrile

描述

属性

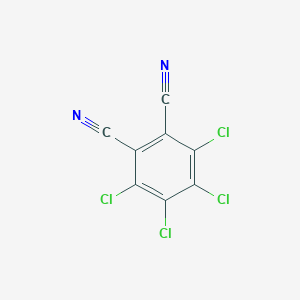

IUPAC Name |

3,4,5,6-tetrachlorobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8Cl4N2/c9-5-3(1-13)4(2-14)6(10)8(12)7(5)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHXZZGZASQSOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173189 | |

| Record name | 1,2-Benzenedicarbonitrile, 3,4,5,6-tetrachloro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1953-99-7 | |

| Record name | Tetrachlorophthalonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1953-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrachlorophthalonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001953997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarbonitrile, 3,4,5,6-tetrachloro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6-tetrachlorobenzene-1,2-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACHLOROPHTHALONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG84DM2R55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to CAS 1953-99-7: Properties, Hazards, and Synthetic Applications of Tetrachlorophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachlorophthalonitrile, identified by CAS number 1953-99-7, is a chlorinated aromatic dinitrile. While not extensively studied for its direct pharmacological effects, its significance in research and development lies in its role as a versatile precursor for the synthesis of complex macrocyclic compounds, notably phthalocyanines. These derivatives have garnered considerable interest for their potential applications in photodynamic therapy, catalysis, and materials science. This guide provides a comprehensive overview of the chemical properties, known hazards, and key synthetic applications of this compound, with a focus on providing practical information for laboratory professionals. Due to a lack of available data on its specific biological mechanisms of action, this document will focus on its chemical characteristics and its utility as a synthetic building block.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Its chemical structure consists of a benzene (B151609) ring substituted with four chlorine atoms and two adjacent nitrile (-C≡N) groups. This high degree of halogenation and the presence of electron-withdrawing nitrile groups significantly influence its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1953-99-7 | [2] |

| Molecular Formula | C₈Cl₄N₂ | [2] |

| Molecular Weight | 265.91 g/mol | [2] |

| Appearance | White to off-white crystalline powder or chunks | [3] |

| Melting Point | 249-252 °C (decomposes) | [3] |

| Solubility | Limited solubility in water | |

| Synonyms | 3,4,5,6-Tetrachloro-1,2-benzenedicarbonitrile, Tetrachlorophthalodinitrile | [2] |

Synthesis and Reactivity

This compound serves as a key intermediate in the synthesis of various organic compounds.[3] Its primary reactivity centers around the nitrile groups and the potential for nucleophilic substitution of the chlorine atoms. It is a crucial precursor for producing specialized dyes, pigments, and certain agrochemicals.[1]

Role in Phthalocyanine (B1677752) Synthesis

A major application of this compound is in the synthesis of tetrasubstituted phthalocyanines. Phthalocyanines are large, aromatic macrocycles that can chelate a wide variety of metal ions in their central cavity. The properties of the resulting metallophthalocyanine are highly dependent on the peripheral substituents and the central metal ion. The general synthesis involves the cyclotetramerization of four phthalonitrile (B49051) units.

The following diagram illustrates a generalized workflow for the synthesis of a metal-containing phthalocyanine from a phthalonitrile precursor like this compound.

Biological Activities of Derivatives

While data on the direct biological activity of this compound is scarce, its derivatives, particularly phthalocyanines, have been investigated for various biological applications. It is important to note that the biological effects of these derivatives are not inherent to the parent compound but are a result of the extensive macrocyclic structure and, often, the chelated metal ion.

-

Antioxidant Activity: Certain phthalonitrile derivatives bearing chalcone (B49325) groups have shown antioxidant properties, evaluated by methods such as ferric reducing/antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assays.[4][5]

-

Antimicrobial Activity: Polyhalo isophthalonitrile derivatives have been synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[6] Some of these compounds exhibited potent inhibition of bacterial and fungal growth.[6]

-

DNA Cleavage and Photodynamic Therapy: Phthalocyanine-gold nanoparticle conjugates have demonstrated DNA cleavage activity.[7] Phthalocyanines are well-known for their photosensitizing abilities, which are harnessed in photodynamic therapy (PDT) for cancer.[8] Upon irradiation with light of a specific wavelength, they can generate reactive oxygen species that are cytotoxic to tumor cells.[8]

Hazards and Toxicological Information

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. The available toxicological data indicates potential for acute toxicity, irritation, and environmental hazards.

Table 2: Toxicological and Hazard Data for this compound

| Hazard Type | Data | Reference(s) |

| Acute Toxicity | LD50 (mouse, intraperitoneal): 66 mg/kg | [9] |

| Harmful in contact with skin or if inhaled. | ||

| Skin Irritation/Corrosion | May cause an allergic skin reaction. | [10][11] |

| Eye Irritation/Damage | Causes serious eye damage. | [10][11] |

| Respiratory Hazard | Fatal if inhaled. May cause respiratory irritation. | [10][11] |

| Carcinogenicity | Suspected of causing cancer. | [10][11] |

| Aquatic Hazard | Very toxic to aquatic life with long lasting effects. | [10][11] |

Experimental Protocols

General Protocol for the Synthesis of a Copper Phthalocyanine Derivative

This protocol is a generalized procedure based on the synthesis of copper phthalocyanine from phthalonitrile and can be adapted for this compound, though reaction conditions may require optimization.[12]

Materials:

-

Phthalonitrile derivative (e.g., this compound)

-

Anhydrous Copper(II) Chloride (CuCl₂)

-

1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) or another suitable base

-

High-boiling point solvent (e.g., bis(2-methoxyethyl) ether - diglyme)

-

Concentrated Sulfuric Acid (H₂SO₄) for purification

-

Hydrochloric Acid (HCl), dilute

-

Deionized Water

-

Crushed Ice

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, combine the phthalonitrile derivative (e.g., 4 equivalents), anhydrous copper(II) chloride (e.g., 1 equivalent), DBN (as a base), and diglyme (B29089) (as a solvent).[12]

-

Heat the reaction mixture to the boiling point of the solvent (approximately 160 °C for diglyme) and maintain reflux for about 2 hours.[12] The solution should develop a deep blue or purple color, indicative of phthalocyanine formation.[13]

-

After the reflux period, allow the flask to cool to room temperature.[12]

-

Pour the contents of the flask into a beaker containing a significant volume of water.[12]

-

To remove the base (DBN), acidify the aqueous mixture with dilute hydrochloric acid to a pH of approximately 2-3.[12]

-

Bring the water to a brief boil to dissolve any unreacted copper salts, then cool the mixture.[12]

-

Collect the solid product by vacuum filtration.[12]

-

For purification, the crude product can be dissolved in a minimal amount of concentrated sulfuric acid. This should be done with extreme caution in a fume hood with appropriate personal protective equipment.[12]

-

After allowing the sulfuric acid solution to stand for about 30 minutes, carefully pour it onto a large volume of crushed ice.[12]

-

The purified blue phthalocyanine will precipitate. Allow the precipitate to coalesce before collecting it by vacuum filtration.[12]

-

Wash the final product thoroughly with hot water and then with methanol to remove any remaining impurities.[12]

-

Dry the purified copper phthalocyanine derivative in an oven at 100 °C.[12]

Characterization: The synthesized phthalocyanine can be characterized using various spectroscopic techniques, including UV-Vis, FT-IR, and NMR spectroscopy, as well as mass spectrometry to confirm its structure and purity.[13][14]

Conclusion

This compound (CAS 1953-99-7) is a valuable chemical intermediate, primarily utilized in the synthesis of phthalocyanine dyes and pigments, as well as other specialty chemicals. While its direct biological activities are not well-documented, the diverse and significant biological applications of its derivatives, particularly in the fields of antimicrobial research and photodynamic therapy, underscore its importance in synthetic and medicinal chemistry research. Researchers and drug development professionals should be aware of the hazardous nature of this compound and handle it with appropriate safety precautions. The synthetic protocols and data presented in this guide are intended to provide a solid foundation for the safe and effective use of this compound in a research setting. Further investigation into the direct biological effects of this compound may reveal novel applications.

References

- 1. CAS 1953-99-7: this compound | CymitQuimica [cymitquimica.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Antioxidant activity of phthalonitrile derivatives bearing different chalcone groups | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antimicrobial activity of polyhalo isophthalonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New phthalonitrile/metal phthalocyanine–gold nanoparticle conjugates for biological applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 3,4,5,6-Tetrachlorophthalonitrile | 1953-99-7 [chemicalbook.com]

- 10. aksci.com [aksci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. chemistry-online.com [chemistry-online.com]

- 13. researchgate.net [researchgate.net]

- 14. Syntheses and Functional Properties of Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to C8Cl4N2 (Chlorothalonil)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecule with the chemical formula C8Cl4N2, commonly known as Chlorothalonil (B1668833). This document outlines its chemical identity, physicochemical properties, primary applications, and detailed experimental protocols for its synthesis and analysis. Furthermore, it elucidates the core mechanism of action, providing a visual representation of the involved biological pathways.

Chemical Identity and Properties

Chlorothalonil is a broad-spectrum, non-systemic organochlorine fungicide.[1] Its primary function is to protect agricultural crops, turf, and ornamental plants from a wide variety of fungal diseases.[1][2] The compound is also utilized as a wood protectant and a preservative in paints, resins, and emulsions.[1][3]

Table 1: Chemical Identifiers for Chlorothalonil

| Identifier | Value |

| IUPAC Name | 2,4,5,6-Tetrachlorobenzene-1,3-dicarbonitrile[1] |

| Synonyms | Tetrachloroisophthalonitrile, Bravo, Daconil, Echo[1][4] |

| CAS Number | 1897-45-6[1][4] |

| Molecular Formula | C8Cl4N2[1][5] |

| Molecular Weight | 265.91 g/mol [5] |

| InChI Key | CRQQGFGUEAVUIL-UHFFFAOYSA-N[4] |

| SMILES | C1(=C(C(=C(C(=C1Cl)Cl)Cl)C#N)Cl)C#N[4] |

Table 2: Physicochemical Properties of Chlorothalonil

| Property | Value |

| Appearance | White to pale yellow crystalline solid[6] |

| Melting Point | 250-251 °C[4] |

| Boiling Point | 350 °C[4] |

| Solubility in Water | 0.6 - 1.2 mg/L at 25°C[7] |

| log P (Octanol-Water Partition Coefficient) | 2.88 - 3.86[7] |

| Vapor Pressure | 5.72 x 10⁻⁷ mmHg at 25°C[7] |

| Density | 1.8 g/cm³[1] |

Mechanism of Action: Glutathione (B108866) Depletion

The primary fungicidal mechanism of Chlorothalonil involves its reaction with intracellular thiols, particularly glutathione (GSH).[8] This reaction is often catalyzed by glutathione S-transferases (GSTs), a family of enzymes crucial for detoxification in fungal cells.[1][8]

Chlorothalonil's electrophilic nature, due to the electron-withdrawing chlorine atoms, makes it susceptible to nucleophilic attack by the thiolate anion of GSH.[8] This conjugation reaction leads to the rapid depletion of the intracellular GSH pool. The consequences of GSH depletion are multifaceted and ultimately lead to fungal cell death:

-

Enzyme Inactivation: GSH is essential for maintaining the reduced state of sulfhydryl groups in many enzymes. Its depletion leads to the inactivation of critical enzymes involved in cellular metabolism.[2][8]

-

Increased Oxidative Stress: As a primary antioxidant, the reduction in GSH levels leaves the fungal cell vulnerable to damage from reactive oxygen species (ROS), affecting proteins, lipids, and DNA.[8]

This multi-site action is a key factor in Chlorothalonil's effectiveness and the low risk of resistance development in fungi.[2][8]

Caption: Signaling pathway of Chlorothalonil's fungicidal action.

Experimental Protocols

Synthesis of Chlorothalonil

Chlorothalonil can be synthesized via two primary routes:

-

Direct Chlorination of Isophthalonitrile: This method involves the direct reaction of isophthalonitrile with chlorine gas.[1][9]

-

Dehydration of Tetrachloroisophthaloyl Amide: This process uses a dehydrating agent, such as phosphoryl chloride, to convert tetrachloroisophthaloyl amide to Chlorothalonil.[1]

A generalized laboratory-scale synthesis procedure based on the chlorination of isophthalonitrile is as follows:

Materials:

-

Isophthalonitrile

-

Chlorine gas

-

Ammoxidation catalyst

-

Fluidized bed reactor

-

Fixed bed reactor

Procedure:

-

Isophthalonitrile, nitrogen, chlorine, and a specialized ammoxidation catalyst are introduced into a fluidized bed reactor.[10]

-

The reaction is carried out at a temperature range of 280-300°C and a pressure of 0.05-0.08 MPa.[10] The catalyst amount is typically 2-4% of the total gas amount.[10]

-

The reacted gas from the fluidized bed is then passed through a fixed bed reactor under the same temperature and pressure conditions, with the addition of more catalyst and chlorine.[10]

-

The reaction is allowed to proceed for approximately one hour.[10]

-

The resulting mixed gas is sent to a collector where it is condensed and dried to obtain Chlorothalonil.[10]

Analytical Methods for Chlorothalonil Determination

The quantification of Chlorothalonil residues in various matrices is crucial for food safety and environmental monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose.

This method is suitable for the determination of Chlorothalonil in samples collected for occupational exposure assessment.[6]

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system

-

UV Detector

-

Normal phase column (e.g., silica)

-

Sep-Pak C18 cartridges for sample concentration

Reagents:

-

Hexane (HPLC grade)

-

Dioxane (HPLC grade)

-

Chlorothalonil analytical standard

Procedure:

-

Sample Preparation (e.g., from air sampling filters):

-

Extract the filter with a suitable solvent like methanol.

-

For low concentrations, the extract can be concentrated using a Sep-Pak C18 cartridge and eluted with methanol.

-

-

HPLC Conditions:

-

Quantification:

-

Generate a linear calibration curve using a range of Chlorothalonil standard solutions (e.g., 0.5 µg/L to 100 mg/L).[6]

-

Quantify the Chlorothalonil concentration in the sample by comparing its peak area to the calibration curve.

-

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food. A modified protocol involving acidification is necessary to prevent the degradation of Chlorothalonil.[7]

Instrumentation:

-

Gas Chromatograph coupled with a Tandem Mass Spectrometer (GC-MS/MS)

-

DB-5MS UI column (or equivalent)

Reagents:

-

Acetonitrile (B52724) (containing 1% formic acid)

-

Water (containing 1% formic acid)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Sodium Chloride (NaCl)

-

Primary Secondary Amine (PSA) sorbent (optional)

-

C18 sorbent (optional)

-

Chlorothalonil analytical standard

Procedure:

-

Sample Extraction:

-

Homogenize 10 g of the sample with 10 mL of water containing 1% formic acid.

-

Add 10 mL of acetonitrile containing 1% formic acid.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Vortex vigorously for 1 minute and centrifuge.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup (optional):

-

Transfer an aliquot of the supernatant to a tube containing a suitable combination of PSA and C18 sorbents.

-

Vortex and centrifuge.

-

-

GC-MS/MS Analysis:

-

Injection: 1 µL of the final extract in splitless mode.

-

Carrier Gas: Helium at a flow rate of 1.5 mL/min.

-

Oven Program: Initial temperature of 70°C, hold for 2 min, ramp to 180°C at 25°C/min, then ramp to 280°C at 5°C/min, and hold for 10 min.[7]

-

MS Detection: Use multiple reaction monitoring (MRM) mode for quantification and confirmation.

-

Toxicity and Environmental Fate

Chlorothalonil exhibits low acute oral and dermal toxicity in mammals.[11] However, it is classified as a likely human carcinogen by the United States Environmental Protection Agency (EPA) based on animal studies that showed an increased incidence of kidney tumors.[2][12] It is a severe eye irritant and can cause skin irritation.[11][12]

In the environment, Chlorothalonil is not considered persistent in soil, with reported half-lives of less than 23 days.[2] It binds tightly to soil and has low mobility, suggesting a low potential for groundwater contamination.[2][13] However, its primary degradation product, 4-hydroxy-2,5,6-trichloroisophthalonitrile (B139082) (SDS-3701), is more persistent and toxic than the parent compound.[1][14] Chlorothalonil is highly toxic to fish and aquatic invertebrates.[13]

Conclusion

Chlorothalonil (C8Cl4N2) is an effective and widely used fungicide with a well-understood mechanism of action centered on the depletion of fungal glutathione. This guide provides a detailed overview of its chemical and physical properties, along with established protocols for its synthesis and analysis, which are essential for researchers and professionals in related fields. The provided information on its toxicological profile and environmental fate underscores the importance of responsible handling and monitoring of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.usgs.gov [pubs.usgs.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Mechanism of action and fate of the fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) in biological systems. 2. In vitro reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of the pesticide chlorothalonil by HPLC and UV detection for occupational exposure assessment in greenhouse carnation culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Determination of the pesticide chlorothalonil by HPLC and UV detection for occupational exposure assessment in greenhouse carnation culture. | Semantic Scholar [semanticscholar.org]

- 10. CN102718682A - Preparation method for chlorothalonil - Google Patents [patents.google.com]

- 11. epa.gov [epa.gov]

- 12. nemi.gov [nemi.gov]

- 13. Chlorothalonil - Wikipedia [en.wikipedia.org]

- 14. Chlorothalonil Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Tetrachlorophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Tetrachlorophthalonitrile (CAS No. 1953-99-7). The information presented herein is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound as a key intermediate and building block in organic synthesis. This document details the compound's properties, experimental protocols for its synthesis and reaction, and its degradation pathways, with quantitative data summarized in structured tables and logical processes visualized through diagrams.

Physical and Chemical Properties

This compound, also known as 3,4,5,6-tetrachloro-1,2-benzenedicarbonitrile, is a white crystalline solid at room temperature.[1] Its structure consists of a benzene (B151609) ring substituted with four chlorine atoms and two adjacent nitrile functional groups.[1] This high degree of chlorination and the presence of electron-withdrawing nitrile groups significantly influence its physical properties and chemical reactivity.[1]

Quantitative Physical Data

The key physical and molecular properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₈Cl₄N₂ | [2][3] |

| Molecular Weight | 265.91 g/mol | [3][4] |

| CAS Number | 1953-99-7 | [2][3][4] |

| Appearance | White to faint grey powder, crystals, or chunks | [4] |

| Melting Point | 243.5 - 252 °C (with decomposition) | [4][5] |

| Boiling Point | 353.9 °C at 760 mmHg | [4] |

| Density | 1.71 g/cm³ | [4] |

| Vapor Pressure | 3.48 x 10⁻⁵ mmHg at 25°C | [4][6] |

| Flash Point | 156 °C | [4] |

| Water Solubility | Low | N/A |

| Organic Solvent Solubility | Soluble in nonpolar organic solvents (e.g., hexane, toluene) | N/A |

Spectral Data Summary

Spectroscopic analysis is crucial for the identification and characterization of this compound. Due to its symmetrical structure and lack of protons, its NMR spectra are simple. The expected spectral characteristics are summarized below.

| Spectroscopic Technique | Key Features and Expected Peaks | Reference |

| FT-IR (KBr Pellet) | - Strong, sharp C≡N stretch (~2230-2240 cm⁻¹)- Aromatic C=C ring stretching (~1600-1450 cm⁻¹)- C-Cl stretching | [7] |

| ¹H NMR | No peaks expected due to the absence of hydrogen atoms. | N/A |

| ¹³C NMR | Three signals are expected due to molecular symmetry:- Quaternary carbons attached to chlorine- Quaternary carbons attached to nitrile groups- Nitrile carbons (C≡N) | [7] |

| Mass Spectrometry (GC-MS) | - Molecular ion peak (M⁺) cluster around m/z 264-268 due to chlorine isotopes.- Fragmentation pattern showing loss of chlorine (Cl) and cyanide (CN) radicals. | [7] |

Experimental Protocols

This compound is a versatile precursor, primarily used in substitution reactions to synthesize more complex molecules like phthalocyanines.

Synthesis of this compound (Industrial Method)

The industrial production of this compound typically involves a two-step process starting from o-xylene. This method is advantageous due to its high efficiency and yield.

Methodology:

-

Step 1: Ammoxidation of o-Xylene to Phthalonitrile (B49051): o-Xylene is vaporized and mixed with ammonia (B1221849) and air (or oxygen). This gaseous mixture is passed through a fluidized bed reactor containing a catalyst (e.g., V₂O₅). The reaction is carried out at elevated temperatures (320-440 °C) and pressures (0.06-0.10 MPa) to produce phthalonitrile.

-

Step 2: Gas-Phase Chlorination of Phthalonitrile: The produced phthalonitrile is then vaporized and mixed with chlorine gas and an inert carrier gas like nitrogen. This mixture is passed through a reactor system, often a combination of a fluidized bed and a fixed bed, containing an activated charcoal catalyst. The reaction is maintained at a temperature of 230-280 °C and a pressure of 0.01-0.10 MPa. The resulting tetrachlorinated product is then cooled and collected. The yield for this chlorination step is typically high, in the range of 85-95%.

References

- 1. CAS 1953-99-7: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. echemi.com [echemi.com]

- 5. 3,4,5,6-Tetrachlorophthalonitrile | 1953-99-7 [chemicalbook.com]

- 6. Tetrachlorophthalonitrile1953-99-7,Purity95+%_ACTIVATE [molbase.com]

- 7. 1,2-Benzenedicarbonitrile, 3,4,5,6-tetrachloro- | C8Cl4N2 | CID 16057 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis of a Core Moiety: A Technical Guide to the Discovery and Historical Synthesis of Tetrachlorophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachlorophthalonitrile, a chlorinated aromatic dinitrile, serves as a crucial building block in the synthesis of a diverse array of functional molecules. Its rigid, planar structure and electron-deficient aromatic ring, adorned with four chlorine atoms and two cyano groups, impart unique chemical properties that have been harnessed in the development of high-performance pigments, robust polymers, and various agrochemicals.[1][2] This technical guide provides an in-depth exploration of the discovery and historical synthesis of this compound, offering a comparative analysis of early synthetic methodologies with modern industrial processes. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to provide a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.

Historical Synthesis: The Phthalic Anhydride (B1165640) Route

The early exploration of chlorinated phthalocyanine (B1677752) pigments in the mid-20th century paved the way for the synthesis of their precursors, including this compound. A key historical approach involved a multi-step synthesis commencing with the chlorination of phthalic anhydride, followed by conversion to the corresponding phthalimide (B116566) and subsequent ammonolysis and dehydration to yield the dinitrile.

A significant contribution to the synthesis of highly chlorinated phthalocyanines from their corresponding anhydrides was documented in 1959.[3] This work provides a foundational method for obtaining the necessary chlorinated precursors. The synthesis of tetrachlorophthalic anhydride, the primary starting material, was achieved through the direct chlorination of phthalic anhydride.

Experimental Protocol: Synthesis of Tetrachlorophthalic Anhydride (adapted from Shigemitsu, 1959)[3]

-

Chlorination of Phthalic Anhydride: Phthalic anhydride is chlorinated with chlorine gas in oleum (B3057394) using iodine as a catalyst. The reaction temperature is initially maintained at 50-60°C and subsequently raised to 200°C.

-

Purification: The resulting tetrachlorophthalic anhydride is purified by recrystallization from a toluene-ethanol (1:1) solvent.

The conversion of tetrachlorophthalic anhydride to this compound, while not explicitly detailed in this specific paper, would have followed established chemical transformations of the time. This typically involved:

-

Formation of Tetrachlorophthalimide: Reaction of tetrachlorophthalic anhydride with urea (B33335) or ammonia (B1221849).

-

Ammonolysis and Dehydration: Conversion of the phthalimide to the corresponding phthalamide, followed by dehydration to yield this compound.

This historical route, while effective for laboratory-scale synthesis, was often characterized by harsh reaction conditions, the use of corrosive reagents, and modest overall yields.

Modern Industrial Synthesis: The Ammoxidation and Chlorination of o-Xylene (B151617)

Contemporary industrial production of this compound has shifted towards a more efficient and streamlined two-stage process.[4] This method begins with the ammoxidation of ortho-xylene to produce phthalonitrile (B49051), which is subsequently subjected to gas-phase chlorination. This approach offers significant advantages in terms of yield, purity, and process scalability.

Experimental Protocol: Two-Stage Industrial Synthesis of this compound (adapted from CN102432505A)[4]

Stage 1: Ammoxidation of o-Xylene to Phthalonitrile

-

Vaporization and Mixing: Quantitative o-xylene is vaporized and mixed with ammonia and air (or oxygen).

-

Fluidized Bed Reaction: The gas mixture is introduced into a fluidized-bed reactor containing a V₂O₅-based catalyst.

-

Reaction Conditions: The reaction is maintained at a temperature of 320-440°C and a pressure of 0.05-0.10 MPa.

-

Product Collection: The product gas is cooled, and the condensed phthalonitrile is collected and dried.

Stage 2: Gas-Phase Chlorination of Phthalonitrile to this compound

-

Vaporization and Mixing: Phthalonitrile is melted, vaporized, and mixed with chlorine and nitrogen gas.

-

Fluidized and Fixed Bed Reaction: The gaseous mixture is passed through a fluidized-bed reactor followed by a fixed-bed reactor, both containing activated charcoal as a catalyst.

-

Reaction Conditions: The reaction temperature is controlled between 230-280°C, and the pressure is maintained at 0.01-0.10 MPa.

-

Product Collection: The reacted gas is sent to a collector where it is cooled, and the resulting this compound is condensed and dried.

Comparative Data of Synthesis Methods

The following tables summarize the quantitative data associated with the historical and modern synthesis routes for this compound, providing a clear comparison of their efficiencies and operating parameters.

Table 1: Synthesis of Phthalonitrile (Intermediate in Modern Method)

| Parameter | Value | Reference |

| Starting Material | o-Xylene, Ammonia, Air/Oxygen | [4] |

| Catalyst | V₂O₅-based | [4] |

| Reactor Type | Fluidized Bed | [4] |

| Temperature | 320 - 440 °C | [4] |

| Pressure | 0.05 - 0.10 MPa | [4] |

| Molar Ratio (o-xylene:ammonia:oxygen) | 1 : 2-18 : 8-45 | [4] |

| Yield | 80% - 90% | [4] |

| Purity | 99% | [4] |

Table 2: Synthesis of this compound

| Parameter | Historical Method (Inferred) | Modern Industrial Method | Reference |

| Starting Material | Tetrachlorophthalic Anhydride | Phthalonitrile, Chlorine, Nitrogen | [3],[4] |

| Catalyst | Not specified for dinitrile formation | Activated Charcoal | [4] |

| Reactor Type | Batch Reactor (likely) | Fluidized Bed followed by Fixed Bed | [4] |

| Temperature | Elevated temperatures | 230 - 280 °C | [4] |

| Pressure | Atmospheric (likely) | 0.01 - 0.10 MPa | [4] |

| Molar Ratio (Phthalonitrile:Chlorine:Nitrogen) | N/A | 2 : 5-10 : 10-40 | [4] |

| Yield | Lower (multi-step process) | 85% - 95% | [4] |

| Purity | Variable | 98% | [4] |

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the historical and modern synthesis pathways for this compound.

Caption: Historical synthesis workflow for this compound.

Caption: Modern two-stage industrial synthesis of this compound.

Conclusion

The synthesis of this compound has evolved significantly from early multi-step laboratory preparations to highly optimized, continuous industrial processes. The historical route, reliant on the chlorination of phthalic anhydride, laid the groundwork for accessing this important intermediate. However, the modern approach, involving the ammoxidation of o-xylene followed by gas-phase chlorination of the resulting phthalonitrile, represents a paradigm shift in efficiency, yield, and purity. This technical guide provides a comprehensive overview of these synthetic pathways, offering valuable insights for researchers engaged in the synthesis and application of this compound and its derivatives in the ongoing development of advanced materials and pharmaceuticals.

References

- 1. Method of synthesizing tetrafluorophthalonitrile - Patent WO-8707267-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. HU175725B - Process for preparing tetrachloro-isophtalonitrile - Google Patents [patents.google.com]

- 3. academic.oup.com [academic.oup.com]

- 4. CN102432505A - Production method of this compound - Google Patents [patents.google.com]

Spectroscopic Profile of Tetrachlorophthalonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tetrachlorophthalonitrile (C₈Cl₄N₂), a key intermediate in the synthesis of various functional materials, including phthalocyanines. The document details expected spectroscopic characteristics based on established principles and predictive models, alongside detailed experimental protocols for acquiring such data.

Data Presentation

The following tables summarize the predicted and expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound.

Table 1: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Type |

| ~138-142 | C-Cl |

| ~115-120 | C-CN |

| ~112-116 | -C≡N |

Note: Predicted values are generated using online chemical shift prediction tools and should be confirmed by experimental data.

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| ~2230-2240 | C≡N stretch (nitrile) | Strong, Sharp |

| ~1550-1600 | C=C stretch (aromatic ring) | Medium to Strong |

| ~1100-1200 | C-Cl stretch | Strong |

| ~800-900 | C-H out-of-plane bend (if any impurities) | Weak to Medium |

Table 3: Expected Mass Spectrometry Data

| m/z Value | Ion | Comments |

| 264, 266, 268, 270, 272 | [M]⁺ | Molecular ion peak cluster due to chlorine isotopes (³⁵Cl and ³⁷Cl). The relative intensities will follow the characteristic isotopic pattern for four chlorine atoms. |

| 229, 231, 233, 235 | [M-Cl]⁺ | Fragment resulting from the loss of a chlorine atom. |

| 203, 205, 207 | [M-CN-Cl]⁺ | Fragment from the loss of a cyanide radical and a chlorine atom. |

| 168, 170 | [C₆Cl₂]⁺ | Fragment corresponding to a dichlorinated benzene (B151609) ring. |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon framework of this compound. Due to the absence of protons, only ¹³C NMR is applicable.

Methodology:

-

Sample Preparation: Dissolve 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical due to the compound's low solubility in many common NMR solvents. Gentle heating or sonication may be required to aid dissolution.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is required.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A sufficient number of scans (typically several thousand) is necessary to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C and the potential for long relaxation times of quaternary carbons.

-

A relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), can be added to shorten the relaxation delay and reduce the total acquisition time.

-

-

Data Analysis: Process the raw data using appropriate software. Chemical shifts should be referenced to the solvent peak. The expected spectrum should show three distinct signals corresponding to the three unique carbon environments in the symmetric this compound molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C≡N, C=C aromatic, C-Cl). The nitrile stretch should be a prominent, sharp peak.[1][2]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample like this compound, a direct insertion probe or a gas chromatograph (GC) inlet can be used.

-

Ionization: Electron ionization (EI) at 70 eV is a suitable method for this type of compound.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis:

-

Identify the molecular ion peak cluster. The presence of four chlorine atoms will result in a characteristic isotopic pattern for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺, [M+8]⁺) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[3]

-

Analyze the fragmentation pattern to identify characteristic losses, such as the loss of chlorine atoms or cyanide radicals.[4]

-

Mandatory Visualization

The logical workflow for the spectroscopic analysis of this compound is illustrated in the following diagram.

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

The Unmasking of a Fungicide: A Technical Guide to the Bioactivation of Precursor Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of fungicide precursors, also known as pro-fungicides. These compounds are inactive in their applied form and require metabolic activation within the target fungus, the host plant, or the environment to be converted into their fungicidally active counterparts. This bioactivation process offers several advantages, including improved systemic movement, enhanced selectivity, and a broader spectrum of activity. This paper will focus on the well-established example of thiophanate-methyl (B132596) and its conversion to carbendazim (B180503), a potent benzimidazole (B57391) fungicide. We will delve into the biochemical pathways of this transformation, present comparative efficacy data, provide detailed experimental protocols for studying this phenomenon, and visualize the underlying molecular interactions, including the subsequent activation of cellular stress pathways.

Introduction: The Pro-Fungicide Concept

The development of fungicides has been a cornerstone of modern agriculture, protecting crops from devastating fungal diseases. A sophisticated approach in fungicide design is the use of precursors, or pro-fungicides. These molecules are designed to be chemically stable and relatively inactive until they undergo a specific biochemical transformation to release the active fungicidal agent. This strategy can enhance the fungicide's performance by:

-

Improving Systemic Properties: The precursor form may have physicochemical properties that allow for better absorption and translocation within the plant.

-

Increasing Selectivity: The enzymes required for activation may be more prevalent or active in the target fungus than in the host plant or other non-target organisms.

-

Enhancing Environmental Stability: The precursor may be less prone to degradation by environmental factors such as UV light, allowing for a longer window of activity.

A prime example of a commercially successful pro-fungicide is thiophanate-methyl . This compound belongs to the thiophanate (B166795) class of chemicals and is metabolized to carbendazim (methyl benzimidazol-2-ylcarbamate or MBC), which is the actual fungitoxic molecule. Carbendazim is a member of the benzimidazole class of fungicides and exerts its effect by disrupting microtubule assembly in fungal cells.[1][2]

Bioactivation of Thiophanate-Methyl to Carbendazim

The conversion of thiophanate-methyl to carbendazim is a critical step for its fungicidal activity. This transformation can be influenced by several factors, including pH, temperature, and the presence of enzymes in plants and fungi.[1][3] The primary mechanism is a cyclization reaction where the thiourea (B124793) side chains of thiophanate-methyl are modified to form the benzimidazole ring structure of carbendazim.

Comparative Efficacy of Thiophanate-Methyl and Carbendazim

The fungicidal efficacy of thiophanate-methyl is directly attributable to its conversion to carbendazim. Therefore, in vitro studies often show that carbendazim has a lower EC50 (Effective Concentration to inhibit 50% of growth) value compared to thiophanate-methyl, indicating higher intrinsic fungitoxicity. However, the in vivo performance of thiophanate-methyl can be comparable or even superior due to its systemic properties as a precursor. The following table summarizes the comparative efficacy of these two compounds against various fungal pathogens.

| Fungal Pathogen | Fungicide | EC50 (µg/mL) | Reference |

| Botrytis cinerea | Thiophanate-methyl | 0.948 to >1280 | [4] |

| Botrytis cinerea | Carbendazim | 0.012 to >800 | [4] |

| Cladobotryum spp. | Thiophanate-methyl | 6.53 - 12.09 | [5] |

| Cladobotryum spp. | Carbendazim | 0.24 - 2.92 | [5] |

| Sclerotinia sclerotiorum (sensitive isolates) | Thiophanate-methyl | 0.38 - 2.23 | [6][7] |

| Sclerotinia sclerotiorum (resistant isolate) | Thiophanate-methyl | >100 | [6][7] |

Mechanism of Action of Carbendazim and Induction of Cellular Stress

The active metabolite, carbendazim, acts by binding to β-tubulin, a protein subunit of microtubules. This binding disrupts the assembly of microtubules, which are essential for cell division (mitosis), intracellular transport, and maintaining cell structure. The inhibition of these processes ultimately leads to fungal cell death.

The disruption of fundamental cellular processes by carbendazim can induce a cellular stress response in the fungus. This can lead to the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][8] These pathways are conserved signaling cascades that regulate cellular responses to a wide range of external stimuli, including osmotic stress, oxidative stress, and cell wall damage. The hyperactivation of these pathways can be detrimental to the fungus, contributing to the overall fungicidal effect.[3][9]

Experimental Protocols

In Vitro Bioactivation and Efficacy Assay

This protocol describes a method to assess the bioactivation of thiophanate-methyl to carbendazim and compare the fungicidal efficacy of the precursor and its active metabolite against a target fungus.

I. Materials

-

Fungal isolate (e.g., Botrytis cinerea)

-

Potato Dextrose Agar (PDA)

-

Potato Dextrose Broth (PDB)

-

Thiophanate-methyl (analytical standard)

-

Carbendazim (analytical standard)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile distilled water

-

Spectrophotometer

-

96-well microtiter plates

-

Incubator

-

High-Performance Liquid Chromatography (HPLC) system with a UV or DAD detector

II. Procedure

-

Fungal Inoculum Preparation:

-

Grow the fungal isolate on PDA plates for 7-10 days at 25°C.

-

Flood the plates with sterile distilled water and gently scrape the surface to release conidia.

-

Filter the conidial suspension through sterile cheesecloth to remove mycelial fragments.

-

Adjust the conidial concentration to 1 x 10^5 conidia/mL using a hemocytometer.

-

-

Fungicide Stock Solution Preparation:

-

Prepare 10 mg/mL stock solutions of thiophanate-methyl and carbendazim in DMSO.

-

Prepare serial dilutions of each fungicide in PDB to achieve the desired final concentrations for the assay (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

-

-

In Vitro Efficacy Assay (Microdilution Method):

-

In a 96-well microtiter plate, add 100 µL of the appropriate fungicide dilution to each well.

-

Add 100 µL of the fungal inoculum to each well.

-

Include control wells with PDB and inoculum only (positive control) and PDB only (negative control).

-

Incubate the plates at 25°C for 48-72 hours.

-

Determine the fungal growth by measuring the optical density at 600 nm using a spectrophotometer.

-

Calculate the percentage of growth inhibition for each concentration.

-

Determine the EC50 value for each compound using appropriate statistical software.

-

-

In Vitro Bioactivation Assay:

-

Incubate a known concentration of thiophanate-methyl in PDB with a high density of fungal mycelium or conidia for various time points (e.g., 0, 6, 12, 24, 48 hours).

-

At each time point, remove an aliquot of the medium.

-

Centrifuge to pellet the fungal material.

-

Analyze the supernatant for the presence of thiophanate-methyl and carbendazim using HPLC.

-

HPLC Analysis of Thiophanate-Methyl and Carbendazim

This protocol provides a general method for the simultaneous determination of thiophanate-methyl and carbendazim.

I. Materials

-

HPLC system with a C18 reverse-phase column and UV/DAD detector

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Syringe filters (0.45 µm)

II. Procedure

-

Sample Preparation:

-

Filter the supernatant from the bioactivation assay through a 0.45 µm syringe filter.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. A typical gradient could be starting with 20% acetonitrile and increasing to 80% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detection at 280 nm for carbendazim and 235 nm for thiophanate-methyl.[10]

-

Column Temperature: 30°C.

-

-

Quantification:

-

Prepare a calibration curve using analytical standards of thiophanate-methyl and carbendazim.

-

Quantify the concentrations of both compounds in the samples by comparing their peak areas to the calibration curve.

-

Conclusion

The use of fungicide precursors represents a sophisticated strategy in the ongoing effort to develop more effective and environmentally sound crop protection agents. The bioactivation of thiophanate-methyl to carbendazim serves as a classic example of this principle, where an inactive precursor is transformed into a potent fungicidal molecule within the target system. Understanding the mechanisms of bioactivation, the comparative efficacy of the precursor and its active metabolite, and the subsequent cellular responses in the target fungus is crucial for the rational design of new pro-fungicides and for optimizing the use of existing ones. The experimental protocols provided in this guide offer a framework for researchers to investigate these processes and contribute to the advancement of fungicide development.

References

- 1. A growing threat: Investigating the high incidence of benzimidazole fungicides resistance in Iranian Botrytis cinerea isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substrate sterilization with thiophanate-methyl and its biodegradation to carbendazim in oyster mushroom (Pleurotus ostreatus var. florida) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fungicide activity through activation of a fungal signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pesting.org.rs [pesting.org.rs]

- 6. researchgate.net [researchgate.net]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fao.org [fao.org]

An In-depth Technical Guide on the Stability and Degradation Profile of Tetrachlorophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachlorophthalonitrile (3,4,5,6-tetrachlorobenzene-1,2-dicarbonitrile), a synthetic organic compound, is recognized for its thermal stability and utility as a key intermediate in the synthesis of various agrochemicals, dyes, and high-performance polymers.[1][2][3] Its chemical structure, featuring a phthalonitrile (B49051) core with four chlorine substituents, contributes to its stability and reactivity.[1][3] However, the environmental fate of this compound and its degradation profile are critical considerations for its safe and sustainable application. This technical guide provides a comprehensive overview of the stability and degradation of this compound, drawing upon data from its closely related and extensively studied isomer, chlorothalonil (B1668833) (2,4,5,6-tetrachloroisophthalonitrile), to infer its behavior. The degradation pathways, including hydrolysis, photodegradation, and microbial degradation, are discussed in detail, supplemented with standardized experimental protocols and quantitative data where available.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid with a melting point of 249-252 °C (with decomposition).[4] It has low solubility in water but is soluble in nonpolar organic solvents.[3]

| Property | Value | Reference(s) |

| Chemical Formula | C₈Cl₄N₂ | [5] |

| Molecular Weight | 265.91 g/mol | [5] |

| CAS Number | 1953-99-7 | [5] |

| Melting Point | 249-252 °C (decomposes) | [4] |

| Appearance | White to faint grey powder or chunks | [3] |

| Solubility | Low in water; soluble in nonpolar organic solvents | [3] |

Abiotic Degradation Profile

The degradation of this compound in the environment is governed by a combination of abiotic and biotic processes. Abiotic degradation primarily includes hydrolysis and photodegradation. Due to the lack of specific quantitative data for this compound, the following sections present data for its isomer, chlorothalonil, as a predictive model.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of this compound to hydrolysis is expected to be pH-dependent. Based on data for chlorothalonil, it is anticipated to be stable under acidic conditions and moderately susceptible to hydrolysis under neutral to basic conditions.[6]

Table 1: Hydrolysis Half-Life of Chlorothalonil (Isomer of this compound)

| pH | Temperature (°C) | Half-Life (t½) | Reference(s) |

| 5 | 22 | Stable (> 49 days) | [7] |

| 7 | 22 | Stable (> 49 days) | [7] |

| 9 | 22 | 38 days | [7] |

| Neutral to Basic | - | 4 - 64 days | [6] |

The primary degradation product formed under basic conditions is likely the replacement of a chlorine atom with a hydroxyl group, leading to the formation of a hydroxy-tetrachlorophthalonitrile derivative.

Experimental Protocol: Hydrolysis as a Function of pH (Adapted from OECD Guideline 111) [2][8][9][10]

This protocol outlines a standardized method to determine the rate of hydrolysis of a chemical substance at different pH values.

1. Principle: The test substance is dissolved in sterile aqueous buffer solutions of known pH (typically pH 4, 7, and 9) and incubated in the dark at a constant temperature. The concentration of the test substance and any major degradation products are monitored over time.

2. Materials and Apparatus:

-

Test substance (this compound)

-

Sterile aqueous buffer solutions (pH 4, 7, and 9)

-

Constant temperature chamber or water bath

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

Sterile glassware

3. Procedure:

-

A solution of the test substance is prepared in each buffer.

-

The solutions are incubated in the dark at a controlled temperature (e.g., 25°C or 50°C for accelerated studies).

-

Samples are withdrawn at appropriate time intervals.

-

The concentration of the parent compound and degradation products are determined using a validated analytical method.

-

The rate of hydrolysis is calculated, and the half-life is determined.

4. Data Analysis: The degradation kinetics are typically modeled using pseudo-first-order kinetics to determine the rate constant and half-life at each pH.

Photodegradation

Photodegradation, or photolysis, is the breakdown of compounds by light. This compound is expected to undergo photodegradation, particularly in aqueous environments and on surfaces exposed to sunlight. For its isomer chlorothalonil, photolysis is a major degradation pathway.[2]

Table 2: Photodegradation Half-Life of Chlorothalonil (Isomer of this compound) in Water

| Light Source | pH | Half-Life (t½) | Reference(s) |

| High-Pressure Mercury Lamp | Alkaline | 22.4 minutes | [11] |

| UV Lamp | - | 82.5 minutes | [11] |

| Sunlight | Alkaline | 123.8 minutes | [11] |

| Simulated Sunlight | 7 | 0.4 days | [6] |

| Simulated Sunlight | 5 | 23 days | [6] |

The primary photodegradation pathway is likely to involve reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen atoms. The presence of photosensitizers in natural waters can enhance the rate of photodegradation.[2]

Experimental Protocol: Phototransformation of Chemicals in Water (Adapted from OECD Guideline 316) [12][13][14]

This protocol describes a method for assessing the direct phototransformation of a chemical in water.

1. Principle: A solution of the test substance in a buffered aqueous medium is irradiated with light of a spectral distribution similar to that of sunlight. The concentration of the test substance and its photoproducts are monitored over time. Dark controls are run in parallel to account for non-photolytic degradation.

2. Materials and Apparatus:

-

Test substance (this compound)

-

Purified water and buffer solutions

-

A light source simulating natural sunlight (e.g., xenon arc lamp with appropriate filters)

-

Temperature-controlled irradiation chamber

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

-

Quantum actinometer for light intensity measurement

3. Procedure:

-

A solution of the test substance is prepared in a transparent reaction vessel.

-

The solution is irradiated with the light source at a constant temperature.

-

Samples are taken at various time points from both the irradiated and dark control samples.

-

The concentration of the parent compound and major photoproducts are quantified.

4. Data Analysis: The phototransformation rate constant and the half-life are calculated from the decline in the concentration of the test substance over time, corrected for any degradation observed in the dark controls. The quantum yield can also be determined to predict photodegradation rates under different environmental conditions.

Biotic Degradation Profile

The microbial degradation of this compound is a key process in its environmental dissipation, particularly in soil and sediment. While specific studies on this compound are limited, the degradation of aromatic nitriles and the closely related chlorothalonil provide insights into the likely pathways.

Microbial Degradation Pathways

Microorganisms can degrade aromatic nitriles through two primary enzymatic pathways:

-

Nitrilase Pathway: A nitrilase enzyme directly hydrolyzes the nitrile group (-C≡N) to a carboxylic acid and ammonia (B1221849).[15]

-

Nitrile Hydratase and Amidase Pathway: A nitrile hydratase first converts the nitrile to an amide (-CONH₂), which is then hydrolyzed to a carboxylic acid and ammonia by an amidase.[15]

For this compound, these enzymatic reactions would lead to the formation of tetrachlorophthalic acid or its corresponding amides.

Furthermore, based on studies of chlorothalonil, microbial degradation in soil is a significant dissipation route.[8] The primary metabolite formed is 4-hydroxy-2,5,6-trichloroisophthalonitrile, indicating that hydrolytic dehalogenation is a key microbial process.[2] This suggests that microorganisms can cleave the carbon-chlorine bond, replacing a chlorine atom with a hydroxyl group.

Experimental Protocol: Aerobic and Anaerobic Transformation in Soil (Adapted from OECD Guideline 307)

This protocol is designed to determine the rate and route of degradation of a chemical in soil under aerobic and anaerobic conditions.

1. Principle: The test substance is applied to fresh soil samples, which are then incubated in the dark under controlled temperature, moisture, and (for aerobic testing) aeration. The disappearance of the test substance and the formation and decline of transformation products are monitored over time.

2. Materials and Apparatus:

-

Test substance (this compound), preferably radiolabeled (e.g., ¹⁴C)

-

Characterized soil samples

-

Incubation vessels with systems for aeration and trapping of volatile products (e.g., CO₂)

-

Controlled environment chamber

-

Analytical instrumentation for quantification of the parent compound and metabolites (e.g., LSC, HPLC-radiodetector, LC-MS)

3. Procedure:

-

Soil is characterized (pH, organic carbon content, texture, etc.).

-

The test substance is applied to the soil samples.

-

Aerobic Test: Soil is maintained at a specific moisture level and incubated with a continuous flow of air. Evolved ¹⁴CO₂ is trapped.

-

Anaerobic Test: Soil is incubated under aerobic conditions for a period, then flooded and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

-

Soil samples are extracted and analyzed at various time intervals.

4. Data Analysis: The rate of degradation of the parent compound and the rates of formation and decline of major metabolites are calculated. The extent of mineralization to CO₂ and the formation of non-extractable residues are also determined.

Degradation Pathways and Products

Based on the available information for chlorothalonil and general knowledge of nitrile and chlorinated aromatic compound degradation, the following degradation pathways for this compound can be proposed.

Hydrolytic and Photolytic Degradation Pathway

Caption: Proposed abiotic degradation pathways of this compound.

Microbial Degradation Pathway

Caption: Proposed microbial degradation pathways of this compound.

Experimental Workflow for Degradation Studies

The following diagram illustrates a general workflow for investigating the degradation of this compound.

Caption: General experimental workflow for this compound degradation studies.

Conclusion

This compound is a chemically stable compound, a property that is advantageous for its industrial applications. However, its persistence in the environment is a key consideration. Based on data from its isomer, chlorothalonil, this compound is expected to be susceptible to degradation through hydrolysis (under alkaline conditions), photodegradation, and microbial action. The primary degradation pathways likely involve hydrolytic dehalogenation and enzymatic transformation of the nitrile functional groups. The degradation products are anticipated to be hydroxylated and carboxylated derivatives. Further experimental studies specifically on this compound are warranted to precisely quantify its degradation kinetics and to fully elucidate its environmental fate. The standardized protocols outlined in this guide provide a robust framework for conducting such investigations.

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3,4,5,6-Tetrachlorophthalonitrile | 1953-99-7 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. oecd.org [oecd.org]

- 7. ijmr.net.in [ijmr.net.in]

- 8. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. OECD Draft: Phototransformation of Chemicals on Soil Surfaces | ibacon GmbH [ibacon.com]

- 12. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 13. shop.fera.co.uk [shop.fera.co.uk]

- 14. oecd.org [oecd.org]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermochemical Properties of Tetrachlorophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachlorophthalonitrile (TCN) is a chlorinated aromatic dinitrile, recognized for its utility as a key intermediate in the synthesis of various functional materials, including phthalocyanine (B1677752) dyes, and potentially as a building block in the development of novel therapeutic agents. A thorough understanding of its thermochemical properties is paramount for process optimization, safety assessment, and for the computational modeling of its interactions in biological systems. This guide provides an in-depth overview of the essential thermochemical properties of this compound, with a focus on the experimental methodologies employed for their determination. While specific experimental data for this compound is scarce in publicly available literature, this document details the standard protocols for measuring these crucial parameters.

Core Thermochemical Properties

The primary thermochemical properties of interest for a compound like this compound are its standard enthalpy of formation, enthalpy of combustion, and enthalpy of sublimation. These values provide insight into the molecule's energetic stability and phase transition behavior.

Data Presentation

| Thermochemical Property | Symbol | Hypothetical Value (kJ/mol) |

| Standard Enthalpy of Formation (solid) | ΔHf°(s) | Value to be determined |

| Standard Enthalpy of Combustion | ΔHc° | Value to be determined |

| Enthalpy of Sublimation | ΔHsub° | Value to be determined |

| Standard Enthalpy of Formation (gas) | ΔHf°(g) | Value to be determined |

Experimental Protocols

A detailed understanding of the experimental procedures is crucial for the accurate determination and interpretation of thermochemical data. The following sections outline the standard methodologies for measuring the key thermochemical properties of this compound.

Determination of the Enthalpy of Combustion using Oxygen Bomb Calorimetry

The standard enthalpy of combustion is determined experimentally using a bomb calorimeter.[1] This technique measures the heat released when a substance is completely burned in a constant-volume container filled with excess oxygen.

Experimental Workflow:

Figure 1: Workflow for Bomb Calorimetry.

Detailed Methodology:

-

Sample Preparation: A precise mass (typically 0.5 - 1.5 g) of this compound is pressed into a pellet and placed in a crucible inside the bomb calorimeter. A fuse wire of known composition and mass is placed in contact with the sample.

-

Bomb Assembly and Pressurization: The crucible is placed inside the stainless steel "bomb," which is then sealed. The bomb is purged of air and then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimetry: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature of the water is recorded.

-

Ignition and Temperature Measurement: The sample is ignited by passing an electric current through the fuse wire. The combustion of the sample releases heat, which is transferred to the bomb and the surrounding water, causing the temperature to rise. The final, maximum temperature of the water is recorded.

-

Calculation: The heat absorbed by the calorimeter and the water (q) is calculated using the temperature change and the heat capacity of the calorimeter system (which is determined by calibrating with a standard substance like benzoic acid).[2] The molar enthalpy of combustion (ΔHc°) is then calculated from the heat released and the number of moles of this compound burned.[3]

Determination of the Enthalpy of Sublimation using the Knudsen Effusion Method

The enthalpy of sublimation, the energy required to transform a solid directly into a gas, can be determined by measuring the vapor pressure of the substance at different temperatures.[4] The Knudsen effusion method is a reliable technique for determining the vapor pressure of low-volatility solids.[5][6]

Experimental Workflow:

Figure 2: Knudsen Effusion Workflow.

Detailed Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in a Knudsen cell, which is a small container with a very small orifice.

-

Effusion Measurement: The Knudsen cell is placed in a high-vacuum chamber and heated to a specific, constant temperature. Under these conditions, the molecules of the substance effuse through the orifice into the vacuum. The rate of mass loss from the cell is measured over time.[7]

-

Varying Temperature: The experiment is repeated at several different temperatures, and the rate of mass loss is determined for each temperature.

-

Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation.[8]

-

Clausius-Clapeyron Analysis: The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T). According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔHsub°/R, where R is the ideal gas constant. From this slope, the enthalpy of sublimation can be calculated.[9]

Calculation of the Standard Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) of this compound in its solid state can be calculated indirectly using Hess's Law, by combining the experimentally determined standard enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl, and N₂).

Logical Relationship for Calculation:

Figure 3: Enthalpy of Formation Calculation.

The enthalpy of formation in the gaseous state can then be determined by adding the enthalpy of sublimation to the enthalpy of formation of the solid:

ΔHf°(g) = ΔHf°(s) + ΔHsub°

Significance in Drug Development and Research

A comprehensive understanding of the thermochemical properties of this compound is essential for several aspects of research and development:

-

Chemical Process Safety and Optimization: Knowledge of the enthalpy of combustion is critical for assessing the potential hazards associated with the handling and synthesis of this compound and its derivatives.

-

Computational Chemistry and Molecular Modeling: Accurate enthalpies of formation are fundamental parameters for computational models that predict the stability, reactivity, and interaction of molecules with biological targets.

-

Formulation and Stability Studies: The enthalpy of sublimation provides insight into the volatility of the compound, which is an important consideration in drug formulation, storage, and delivery.

Conclusion

References

- 1. Calorimetry | Research Starters | EBSCO Research [ebsco.com]

- 2. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

- 3. youtube.com [youtube.com]

- 4. umsl.edu [umsl.edu]

- 5. Determination of heats of sublimation of organic compounds by a mass spectrometric–knudsen effusion method - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 8. pragolab.cz [pragolab.cz]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application of Tetrachlorophthalonitrile in Polymer Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachlorophthalonitrile is a versatile aromatic compound containing four chlorine atoms and two nitrile groups.[1] In polymer chemistry, it serves as a valuable building block for the synthesis of high-performance thermosetting polymers renowned for their exceptional thermal stability, chemical resistance, and inherent flame retardancy. The electron-withdrawing nature of the chlorine and nitrile groups makes the aromatic ring susceptible to nucleophilic aromatic substitution, a key reaction for forming stable ether-linked polymer backbones. The nitrile functionalities also provide a pathway for crosslinking reactions, leading to the formation of highly durable and robust three-dimensional polymer networks.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of high-performance polymers.

Application Notes

This compound is primarily utilized in polymer chemistry in two main capacities: as a monomer for the synthesis of polyethers and as a precursor for phthalocyanine-based polymers.

1. Monomer for High-Performance Polyether Synthesis

This compound can react with bisphenols or other diols via nucleophilic aromatic substitution to form polyethers. The resulting polymers possess a high aromatic content and the presence of the phthalonitrile (B49051) moiety, which contributes to their outstanding thermal and oxidative stability. The chlorine atoms on the phthalonitrile ring are substituted by the phenoxide or alkoxide groups of the co-monomer, creating stable ether linkages.

The general reaction scheme involves the reaction of this compound with a bisphenol in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The reaction temperature is typically elevated to facilitate the substitution reaction.

2. Precursor for Phthalocyanine-Based Polymers

The nitrile groups of this compound can undergo cyclotetramerization in the presence of a metal salt to form a phthalocyanine (B1677752) ring. When bifunctional phthalonitrile monomers are used, this reaction can lead to the formation of phthalocyanine-based polymers. These materials exhibit unique electronic and optical properties in addition to high thermal stability. While the direct polymerization of this compound into a phthalocyanine polymer is less common, it can be used to synthesize substituted phthalonitriles that are then polymerized. For instance, this compound can be reacted with nucleophiles to introduce other functional groups before the cyclotetramerization step.[2]

Quantitative Data Summary